N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The thiophene-2-carboxamide moiety is then introduced through further functionalization. Common synthetic methods include:
Condensation Reaction: The reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the intermediate, which is then cyclized to produce the benzothiazole core.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate.
Functionalization: The thiophene-2-carboxamide group is introduced through a coupling reaction with thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and cost-effective methods such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase, dihydroorotase, and tyrosine kinase, leading to antibacterial and anticancer effects. The compound may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a benzene ring fused to a thiazole ring.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
Thiophene-2-carboxamide: A compound with a thiophene ring and a carboxamide group.
Uniqueness
N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene moieties, which confer distinct electronic and steric properties. This combination allows for specific interactions with biological targets and enhances its potential as a multifunctional agent in various applications .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-2-18-9-5-3-6-10-12(9)15-14(20-10)16-13(17)11-7-4-8-19-11/h3-8H,2H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLWNWVBDMAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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